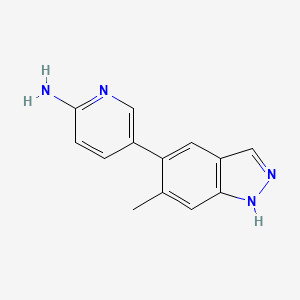
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety fused with a pyridine ring, making it a compound of interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine typically involves the reaction of 6-methylindazole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(4-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(5-methyl-1H-indazol-5-yl)pyridin-2-amine
Uniqueness
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is unique due to the specific position of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Propiedades
Fórmula molecular |
C13H12N4 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-4-12-10(7-16-17-12)5-11(8)9-2-3-13(14)15-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
HLDMVFHNUDFIQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C3=CN=C(C=C3)N)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)

